![molecular formula C35H41N3O6S B10849811 (4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide CAS No. 461444-55-3](/img/structure/B10849811.png)

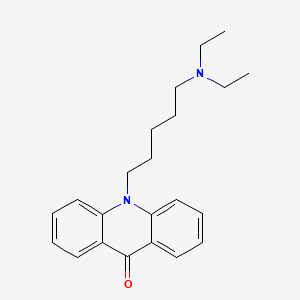

(4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KNI-10006 is a peptidomimetic inhibitor designed to target proteases, specifically those involved in the life cycle of the malaria-causing parasite, Plasmodium falciparum. It is a potent inhibitor of histo-aspartic protease and plasmepsin I, enzymes crucial for the degradation of hemoglobin in the parasite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: KNI-10006 is synthesized through a series of peptide coupling reactions. The key steps involve the incorporation of an allophenylnorstatine-dimethylthioproline insert, which is critical for its inhibitory activity. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of KNI-10006 likely involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the efficient assembly of the peptide chain, followed by purification steps such as high-performance liquid chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: KNI-10006 unterliegt hauptsächlich Bindungsinteraktionen und nicht traditionellen chemischen Reaktionen. Es bildet stabile Komplexe mit seinen Zielenenzymen durch Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und Van-der-Waals-Kräfte .

Häufige Reagenzien und Bedingungen: Die Synthese von KNI-10006 beinhaltet Reagenzien wie Kupplungsmittel (z. B. N,N'-Diisopropylcarbodiimid), Schutzgruppen (z. B. tert-Butyloxycarbonyl) und Lösungsmittel (z. B. Dimethylformamid). Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Peptidbindungen zu erhalten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von KNI-10006 entsteht, ist der finale peptidomimetische Inhibitor selbst. Während seiner Wechselwirkung mit Zielenenzymen unterliegt KNI-10006 keiner signifikanten chemischen Umwandlung, sondern bildet einen stabilen Inhibitor-Komplex .

Wissenschaftliche Forschungsanwendungen

KNI-10006 hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung der Gestaltung und Synthese von peptidomimetischen Inhibitoren.

Biologie: KNI-10006 wird verwendet, um die Rolle von Proteasen im Lebenszyklus von Plasmodium falciparum und anderen Krankheitserregern zu untersuchen.

Medizin: Es hat das Potenzial als Leitverbindung für die Entwicklung neuer Antimalariamittel.

Industrie: KNI-10006 kann bei der Entwicklung diagnostischer Werkzeuge und Assays zur Erkennung von Proteaseaktivität eingesetzt werden .

5. Wirkmechanismus

KNI-10006 übt seine Wirkung aus, indem es an das aktive Zentrum der Histo-Aspartat-Protease und Plasmepsin I bindet. Die Bindung beinhaltet Wechselwirkungen mit Schlüsselresten im aktiven Zentrum, wie Aspartat und Histidin, die für die katalytische Aktivität der Enzyme entscheidend sind. Durch die Besetzung des aktiven Zentrums verhindert KNI-10006, dass die Enzyme Hämoglobin abbauen, wodurch das Wachstum und das Überleben des Malariaparasiten gehemmt wird .

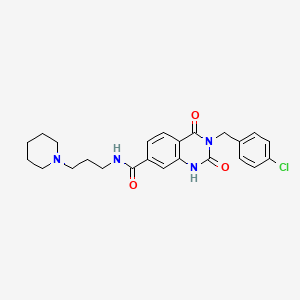

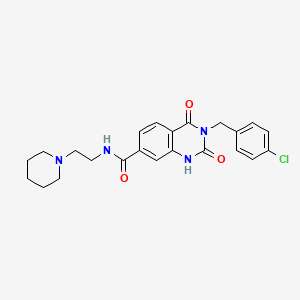

Ähnliche Verbindungen:

- KNI-10265

- KNI-10074

- Pepstatin A

Vergleich: KNI-10006 ist einzigartig in seiner Einarbeitung eines Allophenylnorstatine-Dimethylthioprolin-Einsatzes, der seine Bindungsaffinität und Spezifität für Plasmepsine erhöht. Im Vergleich zu anderen Inhibitoren wie KNI-10265 und KNI-10074 zeigt KNI-10006 eine höhere Bindungsaffinität und verbesserte inhibitorische Aktivität. Pepstatin A, ein weiterer bekannter Proteaseinhibitor, hat eine andere Bindungsart und geringere Spezifität für Plasmepsine im Vergleich zu KNI-10006 .

Wirkmechanismus

KNI-10006 exerts its effects by binding to the active site of histo-aspartic protease and plasmepsin I. The binding involves interactions with key residues in the active site, such as aspartate and histidine, which are crucial for the catalytic activity of the enzymes. By occupying the active site, KNI-10006 prevents the enzymes from degrading hemoglobin, thereby inhibiting the growth and survival of the malaria parasite .

Vergleich Mit ähnlichen Verbindungen

- KNI-10265

- KNI-10074

- Pepstatin A

Comparison: KNI-10006 is unique in its incorporation of an allophenylnorstatine-dimethylthioproline insert, which enhances its binding affinity and specificity for plasmepsins. Compared to other inhibitors like KNI-10265 and KNI-10074, KNI-10006 shows a higher binding affinity and improved inhibitory activity. Pepstatin A, another well-known protease inhibitor, has a different binding mode and lower specificity for plasmepsins compared to KNI-10006 .

Eigenschaften

CAS-Nummer |

461444-55-3 |

|---|---|

Molekularformel |

C35H41N3O6S |

Molekulargewicht |

631.8 g/mol |

IUPAC-Name |

(4R)-3-[(2S,3S)-3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C35H41N3O6S/c1-21-11-10-12-22(2)31(21)44-19-28(40)36-26(17-23-13-6-5-7-14-23)30(41)34(43)38-20-45-35(3,4)32(38)33(42)37-29-25-16-9-8-15-24(25)18-27(29)39/h5-16,26-27,29-30,32,39,41H,17-20H2,1-4H3,(H,36,40)(H,37,42)/t26-,27+,29-,30-,32+/m0/s1 |

InChI-Schlüssel |

KKTYZYHUPKXLPL-RIQJEONASA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849748.png)

![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methylpentan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849752.png)

![(1S,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849756.png)

![(1R,3R)-3-[4-(2-methylhexan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849758.png)

![(1R,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849767.png)

![(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849771.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849793.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849796.png)